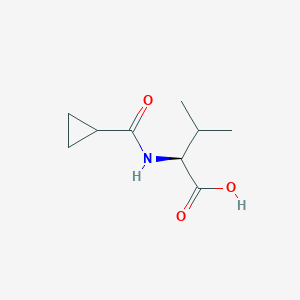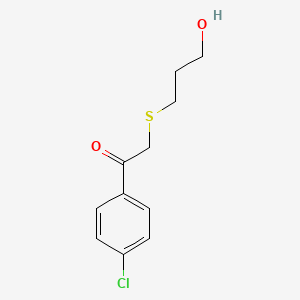
(S)-2-(cyclopropanecarboxamido)-3-methylbutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-(cyclopropanecarboxamido)-3-methylbutanoic acid is an organic compound that belongs to the class of carboxamides It is characterized by the presence of a cyclopropane ring attached to a carboxamide group, along with a methylbutanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing cyclopropane derivatives is through the addition of carbenes to alkenes . This reaction can be catalyzed by transition metals such as palladium or nickel, and it often requires specific conditions such as the presence of zinc powder and ethanol .
Industrial Production Methods
In an industrial setting, the production of (S)-2-(cyclopropanecarboxamido)-3-methylbutanoic acid may involve large-scale catalytic processes. These processes are designed to optimize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-(cyclopropanecarboxamido)-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The cyclopropane ring can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
(S)-2-(cyclopropanecarboxamido)-3-methylbutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (S)-2-(cyclopropanecarboxamido)-3-methylbutanoic acid involves its interaction with specific molecular targets. The cyclopropane ring can act as a reactive site, allowing the compound to bind to enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopropanecarboxylic acid: Shares the cyclopropane ring but lacks the carboxamide and methylbutanoic acid groups.
3-Methylbutanoic acid: Contains the methylbutanoic acid moiety but lacks the cyclopropane ring and carboxamide group.
Uniqueness
(S)-2-(cyclopropanecarboxamido)-3-methylbutanoic acid is unique due to its combination of structural features, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C9H15NO3 |
|---|---|
Molekulargewicht |
185.22 g/mol |
IUPAC-Name |
(2S)-2-(cyclopropanecarbonylamino)-3-methylbutanoic acid |
InChI |
InChI=1S/C9H15NO3/c1-5(2)7(9(12)13)10-8(11)6-3-4-6/h5-7H,3-4H2,1-2H3,(H,10,11)(H,12,13)/t7-/m0/s1 |
InChI-Schlüssel |
KDYNQXLLPNDDMH-ZETCQYMHSA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)C1CC1 |
Kanonische SMILES |
CC(C)C(C(=O)O)NC(=O)C1CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![rac-(3aR,4S,9bS)-6,9-dimethyl-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13489296.png)




